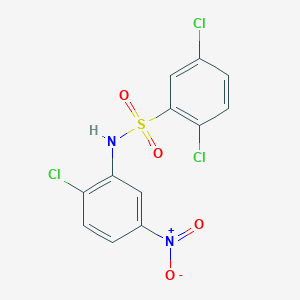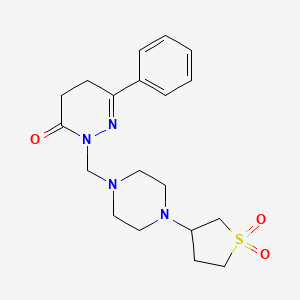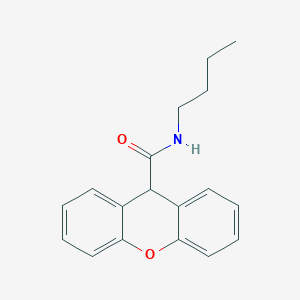
N,N'-bis(3-chloropropyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two chloropropyl groups attached to a benzene ring through amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Activation of Benzene-1,3-dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 3-chloropropylamine in the presence of a base such as triethylamine to form N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atoms.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N,N’-bis(3-azidopropyl)benzene-1,3-dicarboxamide or N,N’-bis(3-thiocyanatopropyl)benzene-1,3-dicarboxamide.
Hydrolysis: Products include benzene-1,3-dicarboxylic acid and 3-chloropropylamine.
Applications De Recherche Scientifique
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and coordination compounds with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2-chloroethyl)benzene-1,3-dicarboxamide: Similar structure but with ethyl groups instead of propyl groups.
N,N’-bis(3-bromopropyl)benzene-1,3-dicarboxamide: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
N,N’-bis(3-chloropropyl)benzene-1,3-dicarboxamide is unique due to the presence of chloropropyl groups, which confer specific reactivity and properties
Propriétés
Formule moléculaire |
C14H18Cl2N2O2 |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-N,3-N-bis(3-chloropropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9H2,(H,17,19)(H,18,20) |
Clé InChI |
HWMSUFGWFOSCFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCCCCl)C(=O)NCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-2-phenoxybutanamide](/img/structure/B11021814.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11021820.png)
![trans-4-[({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11021822.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021837.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021857.png)



![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11021878.png)
![N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11021887.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-alanine](/img/structure/B11021893.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11021898.png)
![N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11021901.png)
![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
